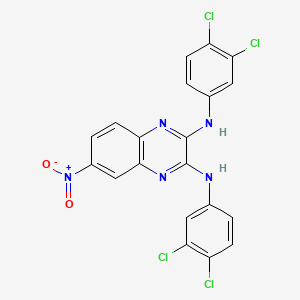

N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine

CAS No.:

Cat. No.: VC14907255

Molecular Formula: C20H11Cl4N5O2

Molecular Weight: 495.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H11Cl4N5O2 |

|---|---|

| Molecular Weight | 495.1 g/mol |

| IUPAC Name | 2-N,3-N-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine |

| Standard InChI | InChI=1S/C20H11Cl4N5O2/c21-13-4-1-10(7-15(13)23)25-19-20(26-11-2-5-14(22)16(24)8-11)28-18-9-12(29(30)31)3-6-17(18)27-19/h1-9H,(H,25,27)(H,26,28) |

| Standard InChI Key | CAQUVGYCWDIOHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a planar bicyclic system. The 2- and 3-amino groups are each substituted with 3,4-dichlorophenyl moieties, while the 6-position hosts a nitro group. This arrangement is critical for its biological activity, as the electron-withdrawing nitro group enhances electrophilicity and interaction with biological targets. The IUPAC name, 2-N,3-N-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine, reflects this substitution pattern.

The canonical SMILES string (C1=CC(=C(C=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])...) illustrates the connectivity of atoms, while the Standard InChIKey (CAQUVGYCWDIOHP-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Physicochemical Profile

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 495.1 g/mol |

| Molecular Formula | |

| LogP (Predicted) | ~4.2 (indicating high lipophilicity) |

| Hydrogen Bond Donors | 2 (amine groups) |

| Hydrogen Bond Acceptors | 8 (nitro, amine, and Cl atoms) |

The nitro and dichlorophenyl groups contribute to low aqueous solubility, necessitating organic solvents for experimental handling. The compound’s stability under physiological conditions remains under investigation, though preliminary data suggest degradation via nitro group reduction in reductive environments .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine typically involves multi-step reactions starting from quinoxaline precursors. A common route includes:

-

Nitration of Quinoxaline: Introduction of the nitro group at the 6-position using nitric acid-sulfuric acid mixtures.

-

Diamination: Sequential nucleophilic aromatic substitution (SNAr) reactions with 3,4-dichloroaniline under basic conditions to install the dichlorophenylamine groups.

Reactivity and Functionalization

The nitro group at position 6 is a site for reduction reactions, yielding amino derivatives that may exhibit altered bioactivity. Additionally, the dichlorophenyl substituents participate in halogen bonding, influencing molecular recognition in biological systems .

Biological Activity and Mechanisms

Anti-Parasitic Efficacy

In vitro studies demonstrate potent activity against Schistosoma mansoni, with IC50 values in the low micromolar range. The nitro group enhances efficacy compared to non-nitrated analogs, likely by generating reactive oxygen species (ROS) that damage parasitic teguments .

Table 1: Comparative Anti-Schistosomal Activity of Quinoxaline Derivatives

The superior activity of the target compound highlights the synergistic effect of nitro and dichlorophenyl groups.

Mechanistic Insights

Proposed mechanisms include:

-

ROS Generation: Nitro reduction produces superoxide radicals, disrupting parasite redox homeostasis.

-

Tegument Binding: Dichlorophenyl groups interact with hydrophobic regions of schistosomal proteins, impairing membrane integrity .

Future Research Directions

-

Mechanistic Elucidation: Detailed studies on nitroreductase-mediated activation and off-target effects in mammalian cells.

-

Synthetic Optimization: Adoption of photocatalytic methods to improve yield and sustainability .

-

In Vivo Testing: Pharmacokinetic and toxicity profiling in animal models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume